Samotolisib

Descripción general

Descripción

Samotolisib (LY3023414) is an orally bioavailable, small molecule inhibitor of certain class I phosphoinositide 3-kinase (PI3K) isoforms and mammalian target of rapamycin kinase (mTOR) in the PI3K/mTOR signaling pathway . It has potential antineoplastic activity and has been used in clinical trials for the treatment of various cancers .

Molecular Structure Analysis

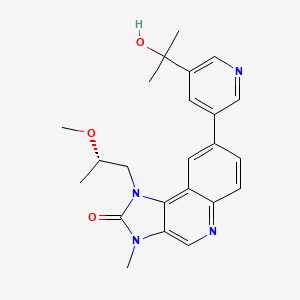

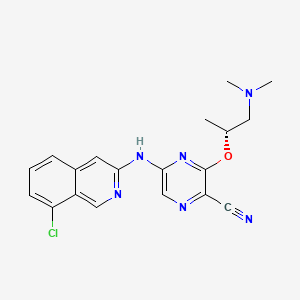

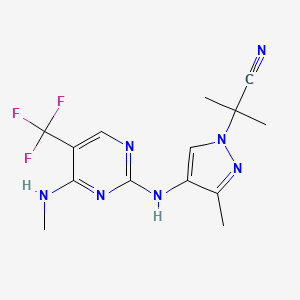

The molecular formula of Samotolisib is C23H26N4O3 . The IUPAC name is 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one .Physical And Chemical Properties Analysis

Samotolisib has 5 hydrogen bond acceptors, 1 hydrogen bond donor, 5 rotatable bonds, a topological polar surface area of 82.17, and a molecular weight of 406.2 . Its XLogP is 1.63 .Aplicaciones Científicas De Investigación

Cancer Research

Samotolisib is being studied extensively in the field of cancer research. It has shown potential in treating various types of cancers due to its ability to inhibit the PI3K/mTOR pathway .

Triple-Negative Breast Cancer (TNBC): In a preclinical evaluation and Phase Ib study, Samotolisib was combined with Prexasertib, a CHK1 inhibitor, for the treatment of TNBC . The combination inhibited cell proliferation in TNBC lines and primary tumor growth in the MDA-MB-231 model . It exhibited synergistic or additive effects in 30 of 38 PDX single-mouse models .

Metastatic Castration-Resistant Prostate Cancer (mCRPC): A Phase Ib/II study investigated the efficacy and safety of Samotolisib combined with Enzalutamide in patients with mCRPC who had previously progressed on Abiraterone . The combination significantly improved progression-free survival in these patients .

Pediatric Oncology

Samotolisib is also being evaluated for its potential in treating pediatric patients with advanced solid tumors, non-Hodgkin lymphomas, or central nervous system (CNS) tumors that harbor TSC loss of function mutations, and/or other PI3K/MTOR activating mutations .

Mecanismo De Acción

Mode of Action

Samotolisib inhibits both certain PI3K isoforms and mTOR in an ATP-competitive manner . This inhibition may suppress the PI3K/mTOR signaling pathway in tumor cells overexpressing PI3K and/or mTOR . mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion . Therefore, Samotolisib may be more potent than an agent that inhibits either PI3K or mTOR alone .

Biochemical Pathways

The PI3K/mTOR pathway is upregulated in a variety of tumor cells . Inhibition of this pathway by Samotolisib can lead to decreased cancer cell proliferation and survival . Additionally, Samotolisib may inhibit DNA-dependent protein kinase (DNA-PK), thereby inhibiting the ability of tumor cells to repair damaged DNA . DNA-PK is activated upon DNA damage and plays a key role in repairing double-stranded DNA breaks .

Pharmacokinetics

In a phase Ib/II study, Samotolisib was administered orally twice daily . The mean exposure of Samotolisib remained in the targeted range despite a 35% decrease when administered with enzalutamide . This suggests that Samotolisib has good bioavailability and its pharmacokinetics may be influenced by co-administration with other drugs .

Result of Action

In preclinical models, Samotolisib showed antitumor activity . It inhibited cell proliferation in triple-negative breast cancer (TNBC) lines and primary tumor growth in the MDA-MB-231 model . In a phase Ib study, some patients achieved partial response, indicating the potential efficacy of Samotolisib in heavily pretreated patients .

Action Environment

The efficacy and stability of Samotolisib can be influenced by various environmental factors. For instance, the presence of certain biomarkers, such as PTEN intact and no androgen receptor splice variant 7, may enrich the efficacy of Samotolisib . Furthermore, the action of Samotolisib may be affected by the presence of other drugs, as seen in the decrease in Samotolisib exposure when co-administered with enzalutamide .

Propiedades

IUPAC Name |

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCFLVVUVBJNGT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1386874-06-1 | |

| Record name | Samotolisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3023414 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAMOTOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

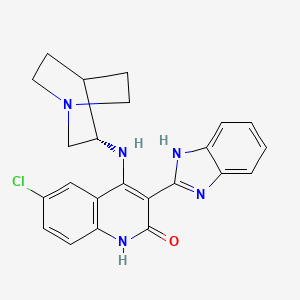

![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)

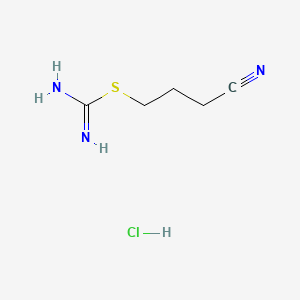

![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)

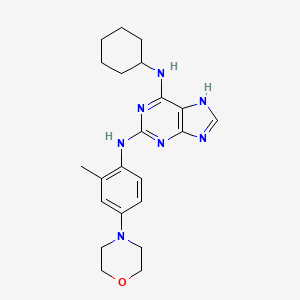

![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)